molecular formula C15H21N5O2S B2430397 2-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034414-38-3

2-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine

Cat. No. B2430397
CAS RN: 2034414-38-3
M. Wt: 335.43
InChI Key: VIGXBVXICJTWCI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry and drug discovery .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms . The presence of the sulfonyl group (-SO2-) and the hexahydrocyclopentapyrazole moiety would add complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the sulfonyl group. Pyrazoles can undergo a variety of reactions, including substitutions and additions . The sulfonyl group is typically quite stable but can participate in certain reactions under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might increase its polarity and influence its solubility in different solvents .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

The compound has shown potent antileishmanial and antimalarial activities . In particular, one of the derivatives of this compound displayed superior antipromastigote activity, which was significantly more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, some of the target compounds elicited better inhibition effects against Plasmodium berghei .

Insecticidal and Acaricidal Activities

The compound has demonstrated good activities against Tetranychus cinnabarinus, Plutella xylostella, and Aphis craccivora . Most of the target compounds exhibited moderate to good acaricidal activity against Tetranychus cinnabarinus . Some of the target compounds exhibited good insecticidal activities against Plutella xylostella . Interestingly, some of the target compounds exhibited potent anti-aphid activity against Aphis craccivora .

Synthesis of Pyrazole Derivatives

The compound has been used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles . These pyrazoles were synthesized starting from α,β-unsaturated aldehydes/ketones and hydrazine using a catalyst under microwave irradiation and solvent-free conditions .

Study of Fluorescence Effects and Molecular Interactions

The compound has been used in the study of fluorescence effects and molecular interactions in various solvents. This could be relevant for the study of benzo[c][1,2,5]thiadiazol derivatives in designing materials with specific optical properties.

Molecular Docking Studies

The compound has been used in molecular docking studies . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of one of the derivatives of this compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Preparation of Safe and Effective Antileishmanial and Antimalarial Agents

The compound may be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents . The hydrazine-coupled pyrazole derivatives of this compound have shown promising results in this regard .

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to avoid skin and eye contact, and inhalation .

properties

IUPAC Name

11-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S/c1-10-15(11(2)18(3)16-10)23(21,22)19-7-8-20-14(9-19)12-5-4-6-13(12)17-20/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGXBVXICJTWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine

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